

# urea phosphate synthesis from phosphoric acid and urea

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## Compound of Interest

Compound Name: Urea phosphate

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## Synthesis of Urea Phosphate: A Technical Guide

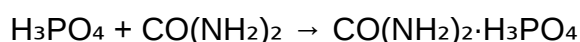
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **urea phosphate** from phosphoric acid and urea. The document details the core chemical principles, experimental protocols, and quantitative data associated with the production of this versatile compound. **Urea phosphate**, a salt formed from the reaction of urea and phosphoric acid, finds applications in various fields, including as a high-purity fertilizer, a feed additive, and in certain industrial processes.<sup>[1][2]</sup> This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of **urea phosphate** synthesis.

## Core Principles of Synthesis

The synthesis of **urea phosphate** is fundamentally an acid-base reaction between phosphoric acid ( $\text{H}_3\text{PO}_4$ ) and urea [ $\text{CO}(\text{NH}_2)_2$ ]. The reaction is exothermic and results in the formation of a crystalline adduct, **urea phosphate** [ $\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$ ].<sup>[1]</sup> The stoichiometry of the reaction is typically a 1:1 molar ratio of urea to phosphoric acid.<sup>[1]</sup>

The chemical equation for the synthesis is as follows:



The process generally involves the dissolution of urea in phosphoric acid, followed by crystallization of the **urea phosphate** product. Key factors influencing the reaction yield and product purity include reaction temperature, reaction time, concentration of reactants, and the purity of the initial phosphoric acid.[3][4] Industrial processes often utilize wet-process phosphoric acid, which contains various impurities that need to be managed to obtain a high-purity final product.[1][3]

## Experimental Protocols

Several methods for the synthesis of **urea phosphate** have been developed, ranging from laboratory-scale batch processes to continuous industrial production. Below are detailed experimental protocols for two common approaches.

### Laboratory-Scale Synthesis using Industrial Grade Phosphoric Acid

This protocol is adapted from a wet synthesis method designed to produce high-purity crystalline **urea phosphate** from untreated industrial phosphoric acid.[1]

Materials:

- Industrial grade phosphoric acid (e.g., 52-54%  $P_2O_5$ )
- Solid urea (granular or prilled, e.g., 46% N)
- Distilled water (optional, for dilution)
- Stirring hotplate
- Reaction vessel (e.g., beaker or flask)
- Stir bar
- Buchner funnel and filter paper
- Vacuum flask
- Desiccator

#### Procedure:

- A stoichiometric amount of phosphoric acid and urea (1:1 molar ratio) are added to the reaction vessel.<sup>[1]</sup>
- The mixture is heated to a controlled temperature, typically around 50°C, under constant stirring (e.g., 150 rpm).<sup>[1]</sup> Heating is necessary to accelerate the dissolution of urea, as the process can be slow despite the exothermic nature of the reaction.
- The reaction is allowed to proceed for a specific duration, with optimal results often achieved after 90 minutes.<sup>[1]</sup>
- After the reaction is complete, the mixture is cooled to room temperature to induce the precipitation of **urea phosphate** crystals.<sup>[1]</sup>
- The crystallized **urea phosphate** is then separated from the residual liquor by vacuum filtration using a Buchner funnel.<sup>[1]</sup>
- The collected crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.<sup>[1]</sup> The residual liquor, which contains the majority of the impurities from the initial phosphoric acid, can be collected for further analysis or disposal.

## Anhydrous Synthesis Method

This method utilizes highly concentrated or anhydrous phosphoric acid to directly produce crystalline **urea phosphate**, minimizing the need for extensive drying.<sup>[5][6]</sup>

#### Materials:

- Concentrated phosphoric acid (>90% H<sub>3</sub>PO<sub>4</sub>) or anhydrous ortho-phosphoric acid
- Solid urea
- Reaction vessel with vigorous cooling capabilities
- Stirring mechanism

#### Procedure:

- If using crystalline anhydrous ortho-phosphoric acid, it is gently heated to transform it into a liquid.[\[6\]](#)
- The concentrated phosphoric acid is preheated to 60-90°C to facilitate a spontaneous reaction with solid urea.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Solid urea is added to the preheated phosphoric acid in a stoichiometric amount.
- Due to the highly exothermic nature of the reaction, the system must be vigorously cooled immediately after mixing the reactants.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- The reaction is very rapid, often completing within a few seconds, resulting in the formation of dry crystalline **urea phosphate**.[\[5\]](#)[\[6\]](#)
- The resulting product is ready for use without any further drying operations.[\[5\]](#)[\[6\]](#)

## Quantitative Data

The efficiency of **urea phosphate** synthesis is evaluated based on product yield and purity. The following tables summarize key quantitative data from various studies.

**Table 1: Optimal Reaction Conditions for Wet Synthesis**

Parameter	Optimal Value	Reference
Reaction Temperature	50°C	<a href="#">[1]</a>
Reaction Time	90 minutes	<a href="#">[1]</a>
Molar Ratio (Urea:H <sub>3</sub> PO <sub>4</sub> )	1:1	<a href="#">[1]</a>
Crystallization Temperature	Room Temperature	<a href="#">[1]</a>

**Table 2: Composition of Reactants and Product**

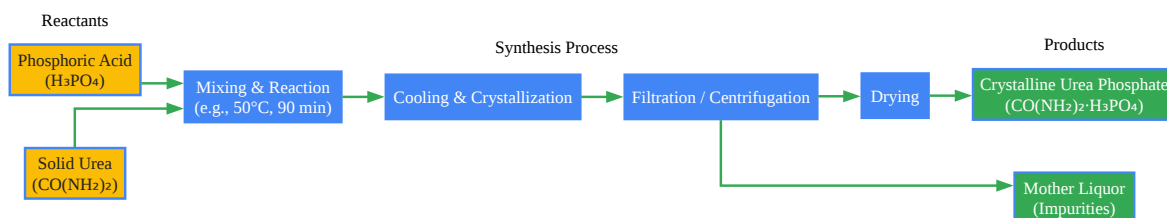
Substance	Component	Concentration (%)	Reference
Industrial Phosphoric Acid	P <sub>2</sub> O <sub>5</sub>	52.33	
Urea	N	~46	[1]
Urea Phosphate (Theoretical)	N	17.7	[4][7][8]
Urea Phosphate (Theoretical)	P <sub>2</sub> O <sub>5</sub>	44.9	[4][7][8]
Produced Urea Phosphate	N	17.0 - 17.5	[7]
Produced Urea Phosphate	P <sub>2</sub> O <sub>5</sub>	44.0 - 44.5	[7]

**Table 3: Impurity Reduction in Urea Phosphate from Wet Process Acid**

Impurity	Reduction in Product (%)	Reference
Iron (Fe)	85-90	[3][7]
Aluminum (Al)	85-90	[3][7]
Magnesium (Mg)	85-90	[3][7]

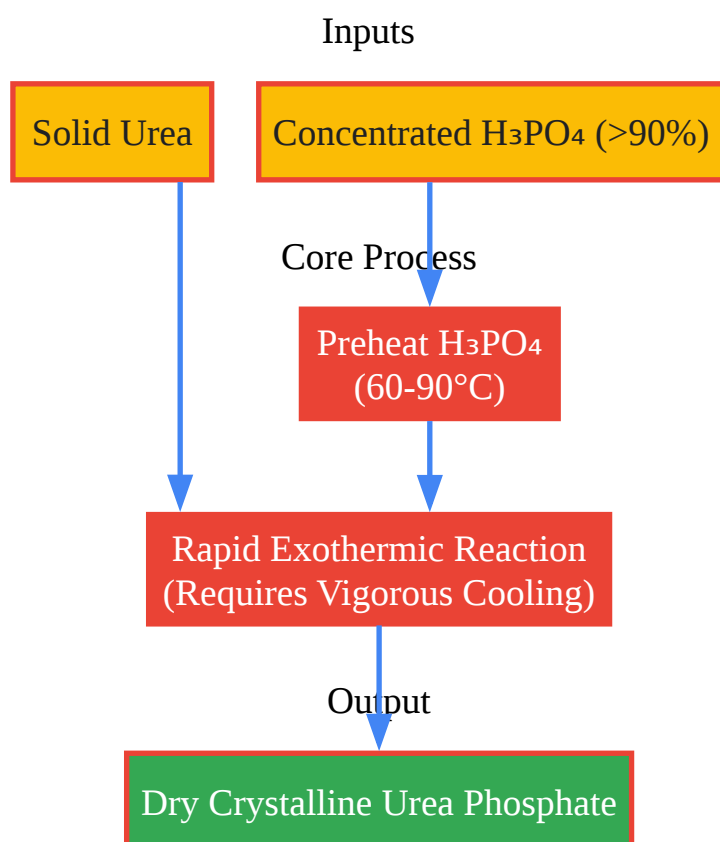
## Visualizations

The following diagrams illustrate the logical workflow and key relationships in the synthesis of **urea phosphate**.



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Caption: General workflow for the synthesis of **urea phosphate**.



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Caption: Anhydrous synthesis process for **urea phosphate**.

## Conclusion

The synthesis of **urea phosphate** from phosphoric acid and urea is a well-established and versatile process. The choice of synthesis method, particularly between wet and anhydrous processes, depends on the desired product purity, the quality of the starting materials, and the available equipment. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, high-yields of crystalline **urea phosphate** can be consistently achieved. The purification of the product, especially when using industrial-grade phosphoric acid, is a critical step that largely relies on the crystallization process to separate the **urea phosphate** from soluble impurities. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with or developing processes involving **urea phosphate**.

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- To cite this document: BenchChem. [urea phosphate synthesis from phosphoric acid and urea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195089#urea-phosphate-synthesis-from-phosphoric-acid-and-urea]

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